2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt

Overview

Description

2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt is a chemical compound with the molecular formula C12H9NNa2O8S2. It is commonly used in various scientific research and industrial applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as an intermediate in the production of dyes and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt typically involves the sulfonation of naphthalene followed by acetylation and hydroxylation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the acetylation of the amino group and hydroxylation at the 5 position. The final product is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process. The final product is purified using crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2,7-naphthalenedisulfonic acid, disodium salt is in high-performance liquid chromatography (HPLC). It is particularly useful for:

- Separation and Analysis : The compound can be effectively separated using reverse-phase HPLC with a mobile phase comprising acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

- Scalability : The method is scalable for preparative separation and can isolate impurities, making it suitable for pharmacokinetic studies. Smaller particle columns (3 µm) are available for faster ultra-performance liquid chromatography (UPLC) applications .

Dye Manufacturing

2,7-Naphthalenedisulfonic acid derivatives are extensively utilized in the dye industry due to their vibrant colors and stability. They are key intermediates in producing azo dyes, which are widely used in textiles and other materials. The compound's sulfonic acid groups enhance solubility and dyeing properties.

Biological Staining

The compound has potential applications in biological staining techniques. Its ability to bind to proteins and other biomolecules makes it useful in histological studies and microscopy. This property allows researchers to visualize cellular structures more clearly.

Environmental Applications

Due to its chemical stability and solubility in water, 2,7-naphthalenedisulfonic acid can be used as a tracer in environmental studies to track the movement of pollutants through water systems .

Case Study 1: HPLC Method Development

A study published by Sielc Technologies demonstrated the successful application of 2,7-naphthalenedisulfonic acid in developing a robust HPLC method for analyzing complex mixtures. The method showed high sensitivity and reproducibility, making it suitable for quality control in pharmaceutical manufacturing .

Case Study 2: Dye Production Efficiency

Research conducted on the use of this compound in dye production highlighted its effectiveness in creating high-quality azo dyes with minimal environmental impact. The study emphasized the compound's role in reducing waste during the dyeing process while maintaining colorfastness .

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The acetylamino and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Naphthalenedisulfonic acid, disodium salt

- 1,5-Naphthalenedisulfonic acid, disodium salt

- 1,8-Naphthalenedisulfonic acid, disodium salt

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both acetylamino and hydroxy groups at specific positions allows for unique interactions and reactivity compared to other naphthalenedisulfonic acid derivatives.

Biological Activity

2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt (CAS RN 6358-57-2), also known as Acid Red 111, is a synthetic dye with various applications in the textile and food industries. Its biological activity has garnered interest due to its potential effects on human health and the environment. This article reviews the compound's biological activity, including antimicrobial properties, cytotoxicity, and aquatic toxicity.

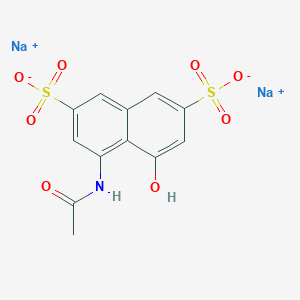

Chemical Structure and Properties

The compound is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at positions 2 and 7, along with an acetylamino group at position 4 and a hydroxy group at position 5. The disodium salt form enhances its solubility in water, making it suitable for various applications.

Antimicrobial Activity

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antimicrobial properties. A study tested several naphthalenedisulfonic acid derivatives against pathogenic bacterial strains such as Bacillus cereus and Escherichia coli. The results demonstrated that certain derivatives had effective antibacterial activity, suggesting potential therapeutic uses .

Cytotoxicity

Cytotoxic studies have evaluated the effects of 2,7-naphthalenedisulfonic acid on human cell lines. The compound has been shown to induce cytotoxic effects in various cancer cell lines, with IC50 values indicating varying degrees of potency. For example, one study reported an IC50 value of approximately 25 µM against certain cancer cell lines, highlighting its potential as an anticancer agent .

Aquatic Toxicity

Aquatic toxicity assessments have been conducted to evaluate the environmental impact of this compound. A screening assessment indicated that 2,7-naphthalenedisulfonic acid exhibits toxicity to aquatic organisms. The data summarized in Table 1 below illustrate the effects on various test organisms:

| Organism | Test Concentration (mg/L) | Effect Observed |

|---|---|---|

| Daphnia magna | 10 | Reduced mobility |

| Pseudokirchneriella subcapitata | 5 | Growth inhibition |

| Oncorhynchus mykiss | 1 | Mortality |

These findings underscore the importance of monitoring this compound in environmental contexts due to its potential harmful effects on aquatic ecosystems .

Case Study 1: Antimicrobial Peptides

A study explored the incorporation of naphthalenedisulfonic acid derivatives into antimicrobial peptides to enhance their stability and efficacy against resistant microbial strains. The results indicated that modifications with naphthalenedisulfonic acid improved the peptides' resistance to proteolytic degradation while maintaining their antimicrobial properties .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the effects of dye effluents containing naphthalenedisulfonic acids on local aquatic life. The study found significant reductions in biodiversity in affected areas, correlating with high concentrations of these compounds in water bodies. This highlights the need for regulatory measures to limit discharge from industrial sources .

Properties

IUPAC Name |

disodium;4-acetamido-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRBREZYNHILPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C=C2O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NNa2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-34-9 (Parent) | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1066100 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16698-16-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-(acetylamino)-5-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.